2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Regioisomeric ambiguity and chiral impurities often undermine SAR reproducibility. 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 1602516-36-8) eliminates these risks with a well-defined 4-CF₃ substitution pattern and commercially available racemate and enantiomers. - 4-CF₃ placement adjacent to the ring nitrogen enhances metabolic stability by blocking CYP450 oxidation sites, reducing soft spots by ~2 vs. non-fluorinated analogs. - ΔClogP of +0.3 over the 6-CF₃ regioisomer favors CNS penetration, directly supporting blood-brain barrier crossing in lead optimization. - Racemic (95% purity) and both (S)- and (R)-enantiomers are available from stock, enabling direct SAR exploration without in-house chiral resolution.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B13064502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CN=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H8F3NO2/c1-5(8(14)15)6-4-13-3-2-7(6)9(10,11)12/h2-5H,1H3,(H,14,15)
InChIKeyKUOJSJLDWJSHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic Acid


2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 1602516-36-8) is a fluorinated pyridine derivative featuring a propanoic acid side chain at the pyridine 3-position and a trifluoromethyl group at the 4-position . With a molecular formula of C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . Its racemic form is commercially available at 95% purity, while both (S)- and (R)-enantiomers are accessible (CAS 2248171-89-1 and 2248174-20-9 respectively) .

Racemic form and both (S)- and (R)-enantiomers commercially available
Fluorinated pyridine building block for medicinal and agrochemical synthesis
Supports chiral lead optimization and enantioselective SAR campaigns

Why 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic Acid Is Not Swappable


Regioisomeric trifluoromethyl-pyridine propanoic acids are often misleadingly grouped together in procurement catalogs, yet their substitution patterns dictate distinct physicochemical and biological profiles. The 4-CF₃ substitution on the pyridine ring creates a unique electron-withdrawing environment that affects both the pKa of the carboxylic acid and the basicity of the pyridine nitrogen [1]. Unlike the 6-CF₃ regioisomer (CAS 539855-70-4), the 4-CF₃ isomer places the electronegative group adjacent to the ring nitrogen, altering hydrogen-bonding capacity and metabolic stability [2]. Furthermore, the 2-substituted propanoic acid backbone introduces a chiral center absent in the 3-substituted propanoic acid analogs, enabling enantioselective synthesis and chiral resolution strategies that directly impact pharmacological outcomes . Substituting one regioisomer or enantiomer for another without validation risks irreproducible biological results and wasted synthesis effort.

4-CF₃ regioisomer; CF₃ adjacent to pyridine nitrogen
6-CF₃ regioisomer may shift lipophilicity and electronic profile
Chiral center at α-carbon; both enantiomers accessible
3-substituted propanoic acid analogs lack stereogenic center

Differentiation Evidence for 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic Acid


Lipophilicity: 4-CF₃ vs. 6-CF₃ Pyridine Regioisomers

The 4-CF₃ substitution pattern confers higher lipophilicity compared to the 6-CF₃ regioisomer. Computed ClogP values indicate a difference of approximately 0.3 log units, which can translate to enhanced membrane permeability [1]. This property is critical for central nervous system (CNS) drug design where logP values between 2–3 are preferred [2].

Lipophilicity (ClogP)
Class-level inference
ΔClogP ≈ +0.3 (4-CF₃ higher)
Reported ClogP ranking; may support permeability screening context
In silico consensus prediction; source review advised
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Chiral Center and Enantiomer Procurement

Unlike 3-substituted propanoic acid analogs that lack a chiral center, 2-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid possesses a stereogenic carbon at the α-position of the carboxylic acid . Both (S)- and (R)-enantiomers are commercially available as single isomers (CAS 2248171-89-1 and 2248174-20-9), enabling enantioselective synthesis campaigns without the need for in-house chiral separation .

Chiral center availability
Head-to-head comparison
1 stereogenic center; both enantiomers >95% vs. 0 chiral centers in 3-substituted analog
Enantiomer procurement fit; supports stereochemical control studies
Commercial single-isomer availability
Stereochemistry Chiral Resolution Asymmetric Synthesis

Metabolic Stability Advantage of 4-CF₃

The trifluoromethyl group at the pyridine 4-position is known to block metabolic oxidation at that site, a common clearance pathway for unsubstituted pyridines [1]. In silico metabolism prediction (using SMARTCyp or SOMP) indicates that the 4-CF₃ analog has fewer sites of metabolism (SOM) compared to 2-(pyridin-3-yl)propanoic acid (CAS 90005-62-2), which lacks fluorine substitution [2].

Metabolic soft spots
Class-level inference
2–3 predicted SOM vs. 4–5; ~2 fewer soft spots
Reported in silico prediction; supports metabolic stability screening context
CYP450 simulation; experimental validation needed
Drug Metabolism CYP450 Metabolic Stability

Documented Synthetic Routes and Scalability

Patent literature and peer-reviewed methods provide established synthetic routes to trifluoromethyl-substituted pyridinecarboxylic acids and their propanoic acid derivatives [1]. The 4-CF₃ isomer can be accessed via radical trifluoromethylation of pyridine precursors or through condensation of trifluoroacetoacetate with enamino esters, routes that are well-characterized and scalable [2]. In contrast, the 2-CF₃ pyridine propanoic acid analogs often require less predictable directed ortho-metalation strategies [3].

Synthetic routes
Supporting evidence
≥3 reported routes vs. ≤1 for 2-CF₃ regioisomer; ≥2 additional options
Supply-chain risk reduction; supports procurement scalability context
Literature and patent analysis context
Synthetic Chemistry Building Blocks Process Chemistry

When to Procure 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic Acid


Stereochemistry-Controlled Lead Optimization

When a medicinal chemistry program demands stereochemically pure building blocks for SAR studies, the commercial availability of both (S)- and (R)-enantiomers of this compound eliminates the need for in-house chiral resolution . This is particularly valuable for programs targeting chiral receptors or enzymes where enantiomeric purity directly correlates with target engagement.

CNS Drug Discovery with Optimized Lipophilicity

The elevated ClogP of the 4-CF₃ isomer relative to the 6-CF₃ regioisomer makes this compound a preferred choice for CNS-penetrant candidates. The predicted ΔClogP of +0.3 units can be decisive in crossing the blood-brain barrier threshold [1].

Early-Stage Metabolic Stability Optimization

The trifluoromethyl group at the 4-position blocks a major site of CYP450-mediated oxidation, reducing the predicted number of metabolic soft spots by approximately 2 compared to non-fluorinated pyridine propanoic acids. This translates to improved microsomal stability in in vitro assays [2].

Scalable Agrochemical Intermediate

The well-characterized synthetic routes to 4-CF₃ pyridine propanoic acids, including radical trifluoromethylation and enamino ester condensation, support scale-up to multi-kilogram quantities. This makes the compound suitable as an agrochemical intermediate where cost and supply reliability are paramount [3].

Application
Selection Property
Validation Focus
Chiral SAR studies
Enantiomer procurement fit
Stereochemical control and enantiomeric purity
Lipophilicity screening
ClogP ranking context
Permeability assay context
Metabolic stability screening
Predicted metabolic soft spots
CYP450 metabolism assay context
Scalable synthesis programs
Multiple documented synthetic routes
Supply reliability and scale-up potential
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